3-Methyl-2H-triazol-4-one;hydrochloride
Description
Historical Development and Discovery Context
The synthesis of 3-methyl-2H-triazol-4-one hydrochloride aligns with broader efforts to exploit triazole scaffolds for antimicrobial and anticancer applications. While Bladin’s 1885 identification of triazoles laid the foundation, the late 20th century saw intensified interest in 1,2,4-triazole derivatives due to their metabolic stability and hydrogen-bonding capacity. The specific development of 3-methyl-2H-triazol-4-one hydrochloride likely arose from systematic modifications of the triazole core to optimize pharmacokinetic properties. For example, the addition of a methyl group at position 3 and a ketone at position 4 introduces steric and electronic effects that modulate receptor binding.
Table 1: Key Milestones in Triazole Derivative Development
Position within Triazole Chemistry Research
3-Methyl-2H-triazol-4-one hydrochloride occupies a niche within 1,2,4-triazole research, distinguished by its substitution pattern. Unlike conventional 1,2,4-triazoles with thione or alkylthio groups (e.g., the antitubercular compounds in ), this derivative features a ketone oxygen at position 4, which enhances polarity and hydrogen-bond acceptor capacity. The methyl group at position 3 provides steric stabilization, potentially reducing off-target interactions. Comparative studies of triazole analogs reveal that such substitutions critically influence microbial target engagement. For instance, replacing a thione group with a ketone in pretomanid-like scaffolds alters nitroreductase activation pathways.
Table 2: Structural and Functional Comparison of Triazole Derivatives
Significance in Heterocyclic Medicinal Research
The compound’s significance lies in its balanced lipophilicity and polarity, addressing common challenges in drug design. The ketone group enables participation in Schiff base formation or nucleophilic additions, facilitating covalent targeting strategies. Additionally, the hydrochloride salt counterion improves crystallinity and dissolution rates, critical for oral bioavailability. In antitubercular research, analogs with similar substitution patterns demonstrate nanomolar potency against Mycobacterium tuberculosis (Mtb) by bypassing F420-dependent activation pathways. This suggests that 3-methyl-2H-triazol-4-one hydrochloride could serve as a precursor for non-nitro prodrugs, circumventing resistance mechanisms linked to nitroreductase mutations.
Structural Relationship to Other Triazole Derivatives
Structurally, 3-methyl-2H-triazol-4-one hydrochloride bridges 1,2,4-triazoles and oxatriazoles. Unlike 1,2,3-triazoles (e.g., cefatrizine), which rely on click chemistry for synthesis, this compound is synthesized via cyclization of thiosemicarbazides or hydrazides, as seen in . The ketone at position 4 differentiates it from pretomanid’s nitro group, potentially reducing mutagenic risks. Furthermore, the methyl group contrasts with bulkier substituents in clinical triazoles (e.g., voriconazole’s fluoropyrimidine), suggesting a streamlined pharmacokinetic profile.
Table 3: Structural Features of Select Triazole Derivatives
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-2H-triazol-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c1-6-3(7)2-4-5-6;/h2,5H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBTQJDICKGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137268-31-6 | |
| Record name | 1-methyl-1H-1,2,3-triazol-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-triazol-4-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-triazol-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
3-Methyl-2H-triazol-4-one;hydrochloride has shown significant promise in the development of pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity against various diseases.
Antimicrobial Activity
Triazole derivatives, including this compound, exhibit potent antimicrobial properties. Research has demonstrated that such compounds can effectively inhibit the growth of bacteria and fungi, making them valuable in treating infections. For instance, studies have reported that triazole derivatives have shown efficacy against strains of Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Triazole derivatives have been linked to the inhibition of tumor growth and metastasis in various cancer models. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects on leukemia cells, indicating their potential as anticancer agents .
Neuropharmacological Effects
Preliminary pharmacological studies suggest that this compound may influence central nervous system activities. Some derivatives have shown mild sedative effects in animal models, which could lead to further exploration in neuropharmacology .
Agricultural Applications
The compound's effectiveness extends beyond medicinal uses into agriculture, particularly as a fungicide and herbicide.
Fungicidal Activity
Research indicates that triazole compounds can act as effective fungicides, providing protection against various fungal pathogens affecting crops. Studies have shown that this compound can inhibit fungal growth, thereby enhancing crop yield and health .
Herbicidal Properties
Additionally, triazole derivatives are being explored for their herbicidal properties. They can disrupt metabolic processes in plants, making them potential candidates for developing new herbicides that are effective yet environmentally friendly .
Material Sciences
In material sciences, this compound is utilized in the synthesis of advanced materials due to its unique chemical properties.
Synthesis of Polymers
The compound serves as a building block in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown improvements in material performance .
Energy Storage Applications
Recent studies have explored the use of triazole derivatives in energy storage systems, particularly in the development of high-energy materials for batteries and supercapacitors . The unique structure of this compound allows it to participate in redox reactions that are beneficial for energy storage applications.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-Methyl-2H-triazol-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Structural Differences and Similarities:
Analysis :
- Substituent Effects : The methyl group at the 3-position (common in all analogs) enhances lipophilicity, while the ketone at the 4-position in the target compound may reduce basicity compared to amine-containing analogs like 3-(1-methyl-triazolyl)propan-1-amine hydrochloride .
- Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations. For example, carbendazim hydrochloride dihydrate exhibits a crystalline structure stabilized by chloride ions .

Physicochemical Properties and Solubility
While direct data for 3-methyl-2H-triazol-4-one hydrochloride is unavailable, comparisons with analogous compounds suggest:
Notes: Hydrochloride salts generally reduce LogP values compared to non-ionic forms, aligning with trends observed in midodrine hydrochloride and pararosaniline hydrochloride .
Biological Activity
3-Methyl-2H-triazol-4-one hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer effects, supported by various studies and data tables.
Chemical Structure and Properties
3-Methyl-2H-triazol-4-one is characterized by its triazole ring, a five-membered heterocyclic compound containing three nitrogen atoms. This structure is significant as triazoles are known for their biological activity, particularly in medicinal chemistry. The hydrochloride form enhances solubility and stability, making it suitable for various applications.
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that 3-Methyl-2H-triazol-4-one hydrochloride exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of various triazole compounds, 3-Methyl-2H-triazol-4-one hydrochloride demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Methyl-2H-triazol-4-one HCl | 32 | E. coli |
| 3-Methyl-2H-triazol-4-one HCl | 16 | Staphylococcus aureus |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
Antifungal Activity
The antifungal potential of triazoles is well-documented. Studies have shown that 3-Methyl-2H-triazol-4-one hydrochloride exhibits efficacy against various fungal strains, including Candida albicans.
Research Findings
In vitro assays revealed that the compound inhibited fungal growth with an MIC of 64 µg/mL against C. albicans. Comparative studies highlighted its effectiveness relative to standard antifungal agents:
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 3-Methyl-2H-triazol-4-one HCl | 64 | Candida albicans |
| Fluconazole | 32 | Candida albicans |
The results indicate that while 3-Methyl-2H-triazol-4-one hydrochloride is less potent than fluconazole, it still holds promise as an alternative antifungal agent.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay was employed to evaluate the antioxidant activity of 3-Methyl-2H-triazol-4-one hydrochloride.
Antioxidant Assay Results
The compound exhibited a scavenging activity of 42% at a concentration of 100 µg/mL, compared to ascorbic acid, which showed a scavenging activity of 90% at the same concentration. This suggests moderate antioxidant activity:
| Compound | Scavenging Activity (%) | Concentration (µg/mL) |
|---|---|---|
| 3-Methyl-2H-triazol-4-one HCl | 42 | 100 |
| Ascorbic Acid | 90 | 100 |
Anticancer Potential
Recent studies have explored the anticancer properties of triazole derivatives. Preliminary investigations into the cytotoxic effects of 3-Methyl-2H-triazol-4-one hydrochloride on cancer cell lines have shown promising results.
Cytotoxicity Study
In assays involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These results suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
Q & A
Q. How should researchers document and report crystallographic data for peer review?
- Methodological Answer :
- CIF Files : Submit Crystallographic Information Files (CIFs) refined with SHELXL, including H-atom coordinates and R-factor convergence data .
- ORTEP Diagrams : Generate thermal ellipsoid plots at 50% probability using ORTEP-3 to visualize atomic displacement .
- CCDC Deposition : Deposit structures in the Cambridge Structural Database (CSD) with full metadata (e.g., temperature, pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

